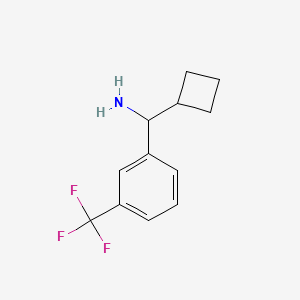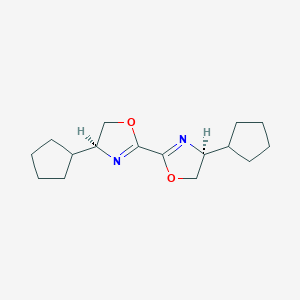
(R)-2-(2-(Bis(4-methoxyphenyl)phosphino)phenyl)-4-isopropyl-4,5-dihydrooxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-(2-(Bis(4-methoxyphenyl)phosphino)phenyl)-4-isopropyl-4,5-dihydrooxazole is a chiral phosphine-oxazoline ligand. These types of compounds are often used in asymmetric catalysis, which is a crucial process in the synthesis of enantiomerically pure compounds. The presence of both phosphine and oxazoline groups in the molecule allows it to coordinate with various metal centers, making it a versatile ligand in transition metal-catalyzed reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(2-(Bis(4-methoxyphenyl)phosphino)phenyl)-4-isopropyl-4,5-dihydrooxazole typically involves the following steps:
Formation of the oxazoline ring: This can be achieved by reacting an amino alcohol with a carboxylic acid or its derivative under dehydrating conditions.
Introduction of the phosphine group: The bis(4-methoxyphenyl)phosphine moiety can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination.
Industrial Production Methods
Industrial production methods for such ligands often involve optimizing the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
®-2-(2-(Bis(4-methoxyphenyl)phosphino)phenyl)-4-isopropyl-4,5-dihydrooxazole can undergo various types of reactions, including:
Coordination with metal centers: This is the primary reaction, where the ligand forms complexes with transition metals.
Oxidation and reduction: The phosphine group can be oxidized to phosphine oxide, and the oxazoline ring can participate in reduction reactions.
Common Reagents and Conditions
Coordination reactions: Typically involve metal salts such as palladium(II) acetate or rhodium(III) chloride in the presence of a base.
Oxidation: Can be carried out using hydrogen peroxide or other oxidizing agents.
Reduction: Often involves hydride donors like sodium borohydride.
Major Products
The major products of these reactions are metal-ligand complexes, which can be used as catalysts in various asymmetric transformations.
Applications De Recherche Scientifique
Chemistry
Asymmetric Catalysis: The compound is used as a ligand in asymmetric hydrogenation, hydroformylation, and other catalytic processes to produce enantiomerically pure compounds.
Biology and Medicine
Drug Synthesis: The enantiomerically pure products obtained using this ligand can be used in the synthesis of pharmaceuticals.
Industry
Fine Chemicals: Used in the production of fine chemicals where stereochemistry is crucial.
Mécanisme D'action
The mechanism by which ®-2-(2-(Bis(4-methoxyphenyl)phosphino)phenyl)-4-isopropyl-4,5-dihydrooxazole exerts its effects involves the coordination of the ligand to a metal center, forming a complex. This complex can then participate in various catalytic cycles, facilitating the transformation of substrates into products with high enantioselectivity. The phosphine group provides strong σ-donation, while the oxazoline ring offers additional coordination and electronic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-2-(2-(Diphenylphosphino)phenyl)-4-isopropyl-4,5-dihydrooxazole: Similar structure but lacks the methoxy groups.
®-2-(2-(Bis(3,5-dimethylphenyl)phosphino)phenyl)-4-isopropyl-4,5-dihydrooxazole: Contains different substituents on the phosphine group.
Uniqueness
The presence of the methoxy groups in ®-2-(2-(Bis(4-methoxyphenyl)phosphino)phenyl)-4-isopropyl-4,5-dihydrooxazole can influence the electronic properties of the ligand, potentially offering different reactivity and selectivity compared to its analogs.
Propriétés
Formule moléculaire |
C26H28NO3P |
|---|---|
Poids moléculaire |
433.5 g/mol |
Nom IUPAC |
bis(4-methoxyphenyl)-[2-[(4R)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]phosphane |
InChI |
InChI=1S/C26H28NO3P/c1-18(2)24-17-30-26(27-24)23-7-5-6-8-25(23)31(21-13-9-19(28-3)10-14-21)22-15-11-20(29-4)12-16-22/h5-16,18,24H,17H2,1-4H3/t24-/m0/s1 |
Clé InChI |
KUOJHWGATKOZJI-DEOSSOPVSA-N |
SMILES isomérique |
CC(C)[C@@H]1COC(=N1)C2=CC=CC=C2P(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC |
SMILES canonique |
CC(C)C1COC(=N1)C2=CC=CC=C2P(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


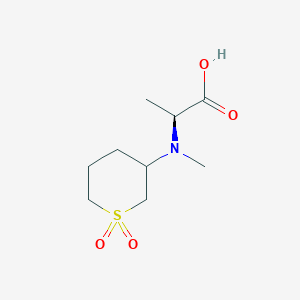

![2-Bromo-1-[2-(pentylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B12942890.png)

![3-Iodo-7-methyl-4,5,7,8-tetrahydro-1H-oxepino[4,5-c]pyrazole](/img/structure/B12942907.png)
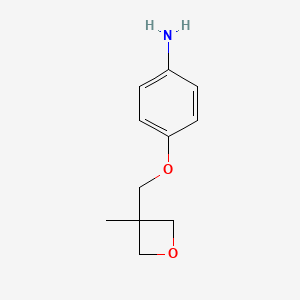
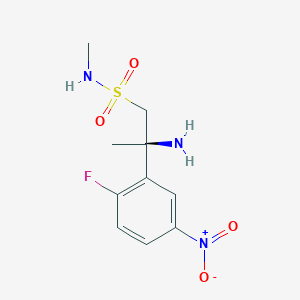
![(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(methylamino)-2-(4-pyridin-2-ylpyrazol-1-yl)purin-9-yl]oxolane-3,4-diol](/img/structure/B12942921.png)
![[(E)-1H-imidazol-5-ylmethyleneamino]thiourea](/img/structure/B12942928.png)


![2,2-Difluoro-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanol](/img/structure/B12942952.png)
